1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole
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Overview
Description
1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated carbazole under palladium catalysis . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the carbazole ring.
Scientific Research Applications
1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics
Mechanism of Action
The mechanism of action of 1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The methoxy groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl isocyanide
- 4-Methoxyphenol
- 4-Methoxyphenylacetylene
Uniqueness
1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole is unique due to its specific substitution pattern on the carbazole core.
Properties
CAS No. |
920982-67-8 |
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Molecular Formula |
C21H19NO3 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole |
InChI |
InChI=1S/C21H19NO3/c1-23-15-8-6-14(7-9-15)13-25-16-10-11-17-18-4-3-5-20(24-2)21(18)22-19(17)12-16/h3-12,22H,13H2,1-2H3 |
InChI Key |
ULNRUJSUSVNTLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=C(N3)C(=CC=C4)OC |
Origin of Product |
United States |
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